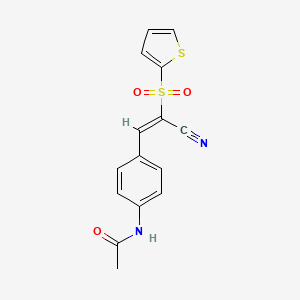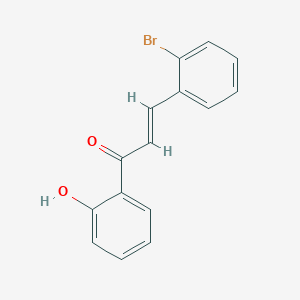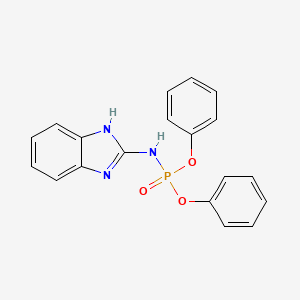
Benzene, pentabromo(2,3-dibromopropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, pentabromo(2,3-dibromopropoxy)- is a highly brominated aromatic compound with the molecular formula C9H5Br7O. This compound is characterized by the presence of a benzene ring substituted with five bromine atoms and an additional 2,3-dibromopropoxy group. The extensive bromination makes it a compound of interest in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, pentabromo(2,3-dibromopropoxy)- typically involves the bromination of benzene derivatives. One common method includes the reaction of pentabromophenol with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and bromine concentration .
Chemical Reactions Analysis
Types of Reactions
Benzene, pentabromo(2,3-dibromopropoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different brominated derivatives.
Reduction Reactions: Reduction can lead to the removal of bromine atoms, resulting in less brominated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of brominated aromatic compounds, while oxidation and reduction reactions can produce different brominated derivatives .
Scientific Research Applications
Benzene, pentabromo(2,3-dibromopropoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of brominated drugs.
Industry: Utilized in the production of flame retardants and other brominated materials.
Mechanism of Action
The mechanism of action of Benzene, pentabromo(2,3-dibromopropoxy)- involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
Pentabromobenzene: Contains five bromine atoms on a benzene ring but lacks the 2,3-dibromopropoxy group.
Hexabromobenzene: Contains six bromine atoms on a benzene ring.
Tetrabromobisphenol A: Contains four bromine atoms and is used as a flame retardant.
Uniqueness
Benzene, pentabromo(2,3-dibromopropoxy)- is unique due to the presence of both the pentabromo substitution on the benzene ring and the 2,3-dibromopropoxy group. This combination imparts distinct chemical properties, making it more reactive and versatile in various applications compared to other brominated benzene derivatives .
Properties
CAS No. |
32577-34-7 |
|---|---|
Molecular Formula |
C9H5Br7O |
Molecular Weight |
688.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H5Br7O/c10-1-3(11)2-17-9-7(15)5(13)4(12)6(14)8(9)16/h3H,1-2H2 |
InChI Key |
JHEUBGXRQQQKCW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


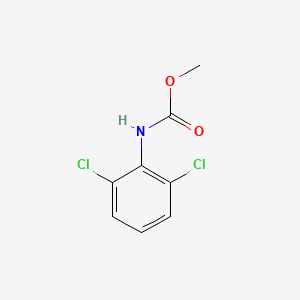



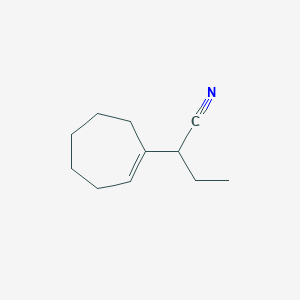
![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)


![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)
